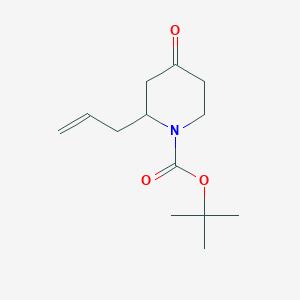
tert-Butyl 2-allyl-4-oxopiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-allyl-4-oxopiperidine-1-carboxylate is a chemical compound belonging to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an allyl group, and a 4-oxopiperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-allyl-4-oxopiperidine-1-carboxylate typically involves the allylation of tert-butyl 4-oxopiperidine-1-carboxylate. One common method involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with butyllithium (BuLi) in the presence of N,N’-dimethylpropylene urea, followed by treatment with allyl bromide. This reaction yields tert-butyl 3-allyl-4-oxopiperidine-1-carboxylates in 50-80% yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-allyl-4-oxopiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) to yield the corresponding ketone.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles under suitable conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Substitution: Allyl bromide in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Reduction: tert-Butyl 2-allyl-4-hydroxypiperidine-1-carboxylate.
Oxidation: this compound.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
tert-Butyl 2-allyl-4-oxopiperidine-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various piperidine derivatives, which are important in medicinal chemistry.
Medicinal Chemistry: Piperidine derivatives are known for their pharmacological activities, and this compound can be used in the development of new drugs.
Material Science:
Mecanismo De Acción
The mechanism of action of tert-butyl 2-allyl-4-oxopiperidine-1-carboxylate is not well-documented. its derivatives are known to interact with various molecular targets and pathways. For example, piperidine derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of ion channels .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 4-oxopiperidine-1-carboxylate: Lacks the allyl group but shares the piperidine and tert-butyl moieties.
tert-Butyl 3-allyl-4-hydroxypiperidine-1-carboxylate: Similar structure with a hydroxyl group instead of a ketone.
tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate: Contains a bromine atom instead of an allyl group.
Uniqueness
tert-Butyl 2-allyl-4-oxopiperidine-1-carboxylate is unique due to the presence of both an allyl group and a 4-oxopiperidine moiety. This combination provides distinct reactivity and potential for diverse chemical transformations compared to its analogs .
Propiedades
Fórmula molecular |
C13H21NO3 |
|---|---|
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
tert-butyl 4-oxo-2-prop-2-enylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-5-6-10-9-11(15)7-8-14(10)12(16)17-13(2,3)4/h5,10H,1,6-9H2,2-4H3 |
Clave InChI |
UYFQIJQUASHBEP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(=O)CC1CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


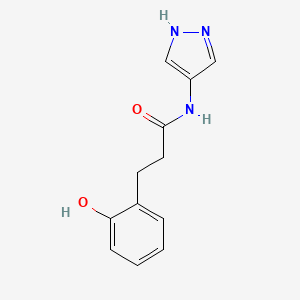
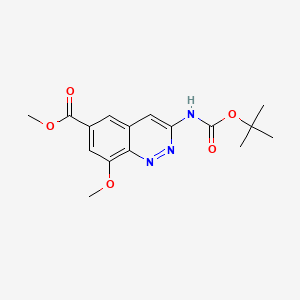
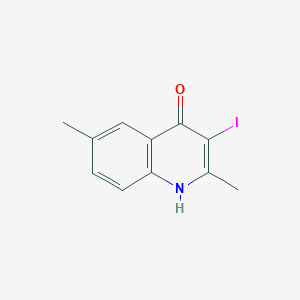
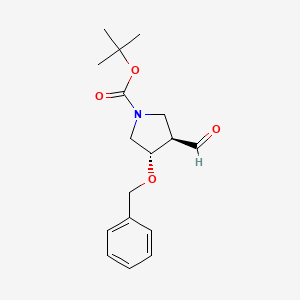
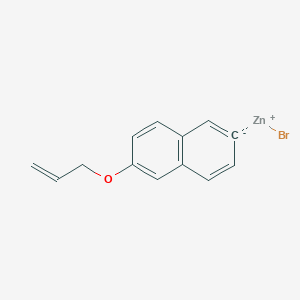
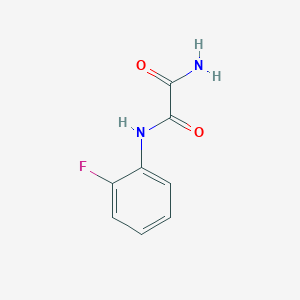


![2-[2-[(3R,4R,5S,7S,16S)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14888464.png)
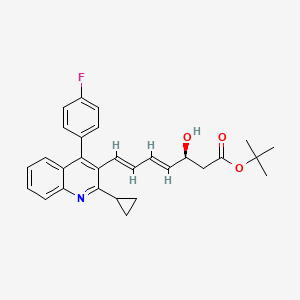

![tert-Butyl ((1R,3S)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B14888504.png)
![1-Ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14888507.png)

